(S)-4-(1-Aminoethyl)pyridin-2-amine
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Overview
Description
(S)-4-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 2-position with an amino group and at the 4-position with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An amino group is introduced at the 2-position of the pyridine ring through a substitution reaction.
Chiral Aminoethyl Introduction: The chiral aminoethyl group is introduced at the 4-position using a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-4-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)pyridin-2-amine: Similar structure but with the aminoethyl group at the 3-position.
®-4-(1-Aminoethyl)pyridin-2-amine: Enantiomer of the compound with different stereochemistry.
Uniqueness
(S)-4-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern and chiral configuration, which can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-2-3-10-7(9)4-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m0/s1 |
InChI Key |
SNGUWLZYTZKVAD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=NC=C1)N)N |
Canonical SMILES |
CC(C1=CC(=NC=C1)N)N |
Origin of Product |
United States |
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